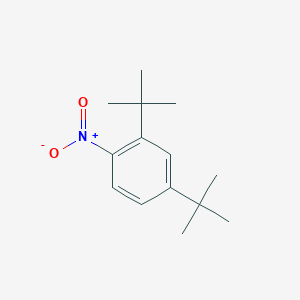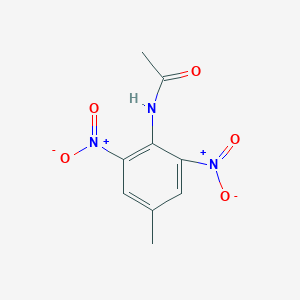![molecular formula C20H24N2O7 B189179 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 2129-52-4](/img/structure/B189179.png)
2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, also known as NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine class. It is a potent agonist of the 5-HT2A receptor and has been found to induce hallucinogenic effects in humans. The compound was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin.
Mécanisme D'action
2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor family. The binding of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide to the 5-HT2A receptor results in the activation of intracellular signaling pathways, leading to changes in neurotransmitter release and neuronal activity. This ultimately results in the hallucinogenic effects of the drug.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide are similar to those of other hallucinogenic drugs. The drug induces changes in perception, mood, and thought processes. It also alters sensory perception, leading to visual and auditory hallucinations. 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been found to have a high affinity for the 5-HT2A receptor, which may contribute to its potent hallucinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in laboratory experiments include its potency and selectivity for the 5-HT2A receptor. It is also relatively easy to synthesize and can be used in a variety of experimental settings. However, the use of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in laboratory experiments is limited by its potential for abuse and its legal status in many countries.
Orientations Futures
There are several future directions for research on 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. One area of interest is the development of new compounds that are more selective for the 5-HT2A receptor and have fewer side effects. Another area of research is the study of the long-term effects of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide on the brain and behavior. Finally, there is a need for further research on the potential therapeutic applications of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, particularly in the treatment of psychiatric disorders such as depression and anxiety.
Conclusion:
In conclusion, 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic psychedelic drug that has been widely used in scientific research to study the mechanism of action of hallucinogenic drugs. The compound is relatively easy to synthesize and has a high affinity for the 5-HT2A receptor, which is responsible for mediating its hallucinogenic effects. While 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several advantages for laboratory experiments, its use is limited by its potential for abuse and its legal status in many countries. There are several future directions for research on 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, including the development of new compounds and the study of its long-term effects on the brain and behavior.
Méthodes De Synthèse
The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves the reaction between 2C-Halogeno-phenethylamine and 2-(4,5-dimethoxy-2-nitrophenyl)acetamide in the presence of a reducing agent such as tin(II) chloride. The resulting product is then acetylated with acetic anhydride to yield the final compound. The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been used extensively in scientific research to study the mechanism of action of hallucinogenic drugs. It has been found to be a potent agonist of the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of drugs such as LSD and psilocybin. 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has also been used to study the role of the 5-HT2A receptor in various physiological processes such as pain perception, appetite regulation, and sleep.
Propriétés
Numéro CAS |
2129-52-4 |
|---|---|
Nom du produit |
2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Formule moléculaire |
C20H24N2O7 |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
2-(4,5-dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H24N2O7/c1-26-16-6-5-13(9-17(16)27-2)7-8-21-20(23)11-14-10-18(28-3)19(29-4)12-15(14)22(24)25/h5-6,9-10,12H,7-8,11H2,1-4H3,(H,21,23) |
Clé InChI |
RPWWOUQNNOYCBE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC |
Autres numéros CAS |
2129-52-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)




